molecular formula C11H13NO B051440 2-(7-Methyl-1H-indol-3-YL)ethanol CAS No. 39232-85-4

2-(7-Methyl-1H-indol-3-YL)ethanol

Cat. No. B051440
CAS RN: 39232-85-4
M. Wt: 175.23 g/mol
InChI Key: KGZBKPDQVCRMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-Methyl-1H-indol-3-YL)ethanol” is a derivative of Tryptophol . Tryptophol is an aromatic alcohol that induces sleep in humans. It is found in wine as a secondary product of ethanol fermentation . It was first described by Felix Ehrlich in 1912 . It is also produced by the trypanosomal parasite in sleeping sickness .


Molecular Structure Analysis

The molecular structure of “2-(7-Methyl-1H-indol-3-YL)ethanol” can be inferred from its parent compound, Tryptophol. Tryptophol has a molecular formula of C10H11NO and a molecular weight of 161.2004 . The InChIKey for Tryptophol is MBBOMCVGYCRMEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tryptophol, the parent compound of “2-(7-Methyl-1H-indol-3-YL)ethanol”, has a melting point of 59 °C . The molecular formula of Tryptophol is C10H11NO, and its molecular weight is 161.2004 .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have shown various biologically vital properties, which have attracted increasing attention in recent years .

Microbial Infections

Apart from cancer treatment, indole derivatives have also been used in the treatment of microbial infections . Their unique properties make them effective against various types of microbes .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This is due to their wide range of biologically active properties .

Synthesis of Alkaloids

Indole derivatives play a significant role in the synthesis of selected alkaloids . They are a significant heterocyclic system in natural products and drugs .

Antimycobacterial Activity

Based on the results from antibacterial screening, indole derivatives have been tested for their in vitro antimycobacterial activity against various strains of Mycobacterium .

Cytotoxic Activities

New compounds of indole derivatives have shown dose-dependent cytotoxic activities on MCF-7 cancer cells .

Synthesis of Pharmaceuticals

Indole moiety is a well-known framework in many natural products and synthetic pharmaceuticals . It’s used in drug discovery and found in many pharmacologically active compounds .

Pd-Catalyzed Heterocyclization

Indole derivatives have been synthesized from commercially available anilines through a palladium-catalyzed intramolecular oxidative coupling . This process has been optimized by exposing the neat mixture of reactants to microwave irradiation .

Future Directions

The future directions for “2-(7-Methyl-1H-indol-3-YL)ethanol” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBKPDQVCRMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methyl-1H-indol-3-YL)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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